alpha-NAPHTHYL PALMITATE

Description

The exact mass of the compound Naphthalen-1-yl hexadecanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

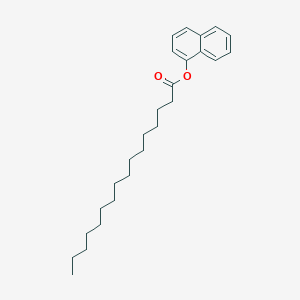

IUPAC Name |

naphthalen-1-yl hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(27)28-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKVKXNIMLQHPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935852 |

Source

|

| Record name | Naphthalen-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6699-37-2, 15806-43-6 |

Source

|

| Record name | Naphthyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is alpha-naphthyl palmitate

An In-Depth Technical Guide to Alpha-Naphthyl Palmitate: Properties, Applications, and Methodologies

Introduction

This compound (α-Naphthyl palmitate) is a synthetic ester formed from α-naphthol and palmitic acid, a 16-carbon saturated fatty acid.[1][2] In the landscape of enzyme kinetics and diagnostics, it serves as a crucial chromogenic substrate for the detection and quantification of esterase and lipase activity.[2][3] Its utility spans various scientific disciplines, from clinical histochemistry for cell identification to biochemical assays for enzyme characterization.

The core principle of its application lies in its enzymatic hydrolysis, which liberates α-naphthol. This product can then be coupled with a diazonium salt to form a distinctly colored azo dye, allowing for both qualitative localization and quantitative measurement of enzyme activity. The long-chain palmitate moiety confers a degree of substrate specificity that distinguishes it from short-chain naphthyl esters, making it particularly valuable for studying enzymes with lipolytic functions. This guide provides a comprehensive overview of this compound, detailing its chemical properties, principles of detection, key applications, and field-proven experimental protocols to empower researchers in its effective application.

Section 1: Physicochemical Properties

A foundational understanding of this compound's properties is essential for its proper handling, storage, and application in experimental design. Key characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | naphthalen-1-yl hexadecanoate | [2][4] |

| Synonyms | 1-Naphthyl palmitate, Hexadecanoic acid 1-naphthyl ester | [2][4][5] |

| CAS Number | 15806-43-6 | [2][5] |

| Molecular Formula | C₂₆H₃₈O₂ | [2][4] |

| Molecular Weight | 382.58 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Poorly soluble in water; requires detergents or organic solvents for dispersion in aqueous assays. | [3][7] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| XLogP3 | 10.1 | [4] |

Section 2: Principle of Detection - The Enzymatic Hydrolysis Reaction

The utility of this compound as a substrate is centered on a two-stage reaction that produces a stable, quantifiable colored product.

Stage 1: Enzymatic Cleavage An active esterase or lipase catalyzes the hydrolysis of the ester bond in this compound. This reaction yields two products: the long-chain fatty acid, palmitate, and the chromogenic precursor, alpha-naphthol (1-naphthol).[3][8]

Stage 2: Chromogenic Coupling (Diazotization) The liberated alpha-naphthol, which is colorless, immediately couples with a diazonium salt (e.g., Fast Blue B salt, Fast Garnet GBC) present in the reaction buffer. This coupling reaction forms an insoluble, highly colored azo dye. The intensity of the color is directly proportional to the amount of alpha-naphthol released and, therefore, to the activity of the enzyme. For spectrophotometric assays, the colored product can be measured at a specific wavelength (e.g., ~405 nm for the yellow color of naphthol itself, or other wavelengths depending on the azo dye formed).[8]

Section 3: Applications in Enzyme Activity Assays

This compound's unique properties make it a versatile tool for various applications aimed at detecting lipolytic enzymes.

Histochemistry and Cytochemistry

This is a classic application where the substrate is used to localize non-specific esterase activity within cells and tissues. The insoluble nature of the final azo dye precipitate is a key advantage, as it ensures that the color remains at the site of enzymatic activity, providing precise spatial resolution.

-

Cell Identification: It is widely used to identify monocytes and macrophages in blood smears and tissue sections, as these cells exhibit strong non-specific esterase activity.[3] It has also been used as a cytochemical marker for T-lymphocytes, which can show a characteristic globular reaction pattern.[9]

-

Pathology: In pathology, it helps in the characterization of lymphoproliferative disorders and in identifying lipid-storing cells, such as those in atherosclerotic plaques.[3][9]

Biochemical Assays

For quantitative analysis, this compound can be used in solution-based spectrophotometric assays. In this format, the rate of color formation is measured over time to determine enzyme kinetics (Vmax, Km).[8] This approach is common in drug development for screening enzyme inhibitors and in biochemistry for characterizing purified enzymes. While p-nitrophenyl palmitate (pNPP) is another common substrate, this compound offers an alternative detection chemistry that can be advantageous if the yellow color of p-nitrophenol interferes with the assay.[10]

In-Gel Zymography

Zymography is a powerful technique used to detect enzymatic activity directly within a polyacrylamide gel following electrophoresis. Proteins are separated under non-denaturing or partially denaturing conditions. The gel is then incubated in a solution containing this compound and a diazonium salt. Bands of enzymatic activity appear as colored precipitate zones within the gel, allowing for the determination of the molecular weight of the active enzyme or its subunits.[8]

Section 4: Key Experimental Protocols

The following protocols are provided as validated starting points. Causality-driven insight: Successful application requires careful optimization of substrate concentration, pH, temperature, and incubation time for the specific enzyme and sample type under investigation.

Protocol: Histochemical Staining for Non-Specific Esterase Activity

This protocol is designed for localizing esterase activity in cryostat sections or cell smears.

-

Fixation: Fix air-dried cell smears or frozen tissue sections in a cold (4°C) solution of buffered formalin-acetone for 30-60 seconds. Rinse gently with deionized water and allow to air dry. Rationale: Fixation preserves cellular morphology while minimizing enzyme inactivation.

-

Substrate Preparation (Incubation Medium): a. Dissolve 5 mg of this compound in 0.5 mL of a suitable solvent like acetone or dimethylformamide. b. In a separate vessel, dissolve 10 mg of a diazonium salt (e.g., Fast Blue B salt) in 10 mL of 0.1 M phosphate buffer (pH 7.0-7.6). c. Vigorously mix the this compound solution into the buffer. A stable emulsion or fine suspension is desired. Use of a detergent like Triton X-100 (0.5-1%) is recommended to improve substrate dispersion.[3] Rationale: The detergent is critical for creating micelles that make the lipophilic substrate accessible to the enzyme in the aqueous environment. d. Filter the final solution through Whatman No. 1 paper just before use.

-

Incubation: Cover the specimen with the freshly prepared incubation medium and incubate at 37°C for 15-60 minutes in a humid chamber. Rationale: Incubation time should be optimized; prolonged incubation can lead to diffusion artifacts.

-

Counterstaining: After incubation, rinse the slides gently with deionized water. Counterstain with a nuclear stain like Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Mounting: Rinse with water, allow to dry, and mount with an aqueous mounting medium.

-

Observation: Sites of esterase activity will appear as colored deposits (e.g., blue-violet with Fast Blue B).

Protocol: Spectrophotometric Assay of Lipase/Esterase Activity

This method quantifies enzyme activity in a liquid sample, such as a cell lysate or purified enzyme solution.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in isopropanol or another suitable organic solvent.

-

Reaction Buffer: Prepare a 50 mM Tris-HCl or phosphate buffer (pH 7.0-8.0) containing 0.5% (v/v) Triton X-100 and 1 mM CaCl₂. Rationale: Calcium ions are known activators for many lipases.[8]

-

Assay Procedure (96-well plate format): a. To each well, add 180 µL of the Reaction Buffer. b. Add 10 µL of the enzyme sample (appropriately diluted). Include a negative control using heat-inactivated enzyme or buffer alone. c. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution to each well.

-

Measurement: Immediately measure the increase in absorbance at 405 nm (for the liberated naphthol) over time using a microplate reader in kinetic mode.[8] The rate of change in absorbance (ΔAbs/min) is proportional to the enzyme activity.

-

Calculation: Enzyme activity can be calculated using the molar extinction coefficient of α-naphthol under the specific assay conditions.

Section 5: Considerations for Use and Methodological Insights

-

Substrate Specificity: The 16-carbon palmitate chain generally makes this substrate more suitable for true lipases compared to shorter-chain esters like alpha-naphthyl acetate (C2) or butyrate (C4), which are readily hydrolyzed by a broader range of non-specific carboxylesterases.[11][12] However, specificity is not absolute and should always be confirmed with selective inhibitors.

-

Solubility and Handling: This is the most significant practical challenge. This compound is highly lipophilic. Creating a fine, stable emulsion in an aqueous buffer is paramount for reproducible results. The use of detergents like Triton X-100 or bile salts is often necessary, but these can also affect enzyme activity.[3] Therefore, the choice and concentration of the emulsifying agent must be empirically optimized.

-

Choice of Coupling Agent: Different diazonium salts (e.g., Fast Blue B, Fast Red TR, Fast Garnet GBC) can be used. They vary in coupling efficiency, the color of the final product, and stability. The choice may be dictated by the desired color contrast against the tissue or the required detection wavelength.

-

Controls and Validation: A robust experimental design is critical.

-

Negative Control: Always include a sample with no enzyme or a heat-inactivated enzyme to account for non-enzymatic substrate hydrolysis.

-

Inhibitor Control: To confirm the identity of the enzyme, use known class-specific inhibitors. For example, fluoride is a known inhibitor of certain esterases.[13]

-

Endogenous Product Control: In tissue studies, be aware of potential background from endogenous colored compounds.

-

Section 6: Safety and Handling

This compound should be handled in accordance with good laboratory practice. While specific hazard data is limited, the hydrolysis product, alpha-naphthol (1-naphthol), is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or chemical fume hood. Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound remains a cornerstone substrate in the study of lipolytic enzymes. Its ability to produce a distinct, localized precipitate makes it an invaluable tool for histochemical analysis, while its chromogenic nature allows for straightforward quantitative assays. By understanding its chemical properties, the principles of the detection reaction, and the critical parameters of the associated protocols, researchers can effectively leverage this substrate to gain deeper insights into enzyme function, cellular identification, and pathological processes.

References

-

Savalas, L. R. T., et al. (2021). Biochemical Properties of Coconut (Cocos nucifera L.) Lipase. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

-

Yang, T., et al. (2024). Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus. PubMed. Retrieved from [Link]

-

Tetrahedron. (n.d.). 15806-43-6 | this compound. Retrieved from [Link]

-

Augustinsson, K. B. (1968). The use of naphthyl esters as substrates in esterase determinations. Biochimica et Biophysica Acta (BBA) - Enzymology. Retrieved from [Link]

-

Goren, R., et al. (1981). Acid Lipase: A Histochemical and Biochemical Study Using Triton X100-naphtyl Palmitate Micelles. PubMed. Retrieved from [Link]

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

- Kass, L., et al. (1979). Alpha naphthyl acetate esterase in human blood cells with different molecular weights. Clinica Chimica Acta.

-

Knowles, D. M., et al. (1979). alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytes. The American Journal of Pathology. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Naphthol. Retrieved from [Link]

Sources

- 1. Palmitic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Acid lipase: a histochemical and biochemical study using triton X100-naphtyl palmitate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. 15806-43-6 | this compound | Tetrahedron [thsci.com]

- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytees. Correlation with immunologic studies of normal tissues, lymphocytic leukemias, non-Hodgkin's lymphomas, Hodgkin's disease, and other lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of naphthyl esters as substrates in esterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha naphthyl acetate esterase in human blood cells with different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of α-Naphthyl Palmitate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of α-naphthyl palmitate (naphthalen-1-yl hexadecanoate), a key chromogenic substrate utilized in biochemical and histochemical assays. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, reactivity, and stability of the compound. Furthermore, it offers detailed, field-proven protocols for its synthesis and its primary application in the enzymatic assay of esterases and lipases. The underlying principles of these methodologies are explained to provide a causal understanding of experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Role of α-Naphthyl Palmitate in Enzymology

α-Naphthyl palmitate is a synthetic ester formed from the aromatic alcohol α-naphthol and the 16-carbon saturated fatty acid, palmitic acid. Its principal utility in scientific research lies in its function as a chromogenic substrate for detecting the activity of various hydrolytic enzymes, particularly carboxylesterases and lipases. The enzymatic cleavage of the ester bond in α-naphthyl palmitate releases α-naphthol. This product can then be coupled with a diazonium salt to form a distinctly colored azo dye, allowing for the qualitative visualization (histochemistry) or quantitative measurement (spectrophotometry) of enzyme activity.[1][2] The long palmitate chain makes it a more specific substrate for certain lipases compared to esters with shorter acyl chains, providing a valuable tool for differentiating enzyme activity and exploring lipid metabolism.

Core Chemical & Physical Properties

A thorough understanding of the fundamental properties of α-naphthyl palmitate is critical for its proper handling, storage, and use in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | naphthalen-1-yl hexadecanoate | [1] |

| Synonyms | 1-Naphthyl palmitate, α-Naphthyl hexadecanoate | [3] |

| CAS Number | 15806-43-6 | [3] |

| Molecular Formula | C₂₆H₃₈O₂ | [3] |

| Molecular Weight | 382.58 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 61.5-62 °C | [4] |

| Boiling Point | 497.9 ± 14.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMSO, chloroform, and diethyl ether. | |

| Storage Temperature | 2-8°C | [4] |

Reactivity and Stability Profile

While safety data sheets often lack detailed reactivity data[5][6], a chemical understanding of the molecule's functional groups—the ester linkage and the naphthalene ring—allows for a robust assessment of its reactivity and stability.

Ester Hydrolysis

The most significant reaction of α-naphthyl palmitate is the hydrolysis of its ester bond. This cleavage, which yields α-naphthol and palmitic acid, can be catalyzed by:

-

Enzymes: Carboxylesterases and lipases efficiently catalyze this reaction under physiological conditions. The rate of hydrolysis is highly dependent on the specific enzyme, pH, and temperature.[1][7]

-

Acid/Base Conditions: Like all esters, it is susceptible to hydrolysis under strong acidic or basic conditions, though it is generally more stable under neutral and slightly acidic conditions compared to basic conditions which promote saponification.[7]

Photochemical Reactivity

The naphthyl group imparts photosensitivity to the molecule. Studies on similar naphthyl esters have shown that excitation to higher triplet states via UV irradiation can induce C-O bond cleavage.[8] This suggests that α-naphthyl palmitate may be unstable under prolonged exposure to light, particularly UV light.

Thermal and Oxidative Stability

As a long-chain fatty acid ester, α-naphthyl palmitate's stability is also influenced by temperature and oxygen. Similar compounds, like vitamin A palmitate, are known to be unstable to heat and aerial oxidation.[9]

Expert Insight & Handling Recommendations: Based on its chemical structure, the following precautions are essential for maintaining the integrity of α-naphthyl palmitate:

-

Storage: Store in a tightly sealed container at the recommended 2-8°C, protected from light.[4][5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

-

Handling: Prepare solutions fresh before use whenever possible. Avoid exposure of the compound, both in solid form and in solution, to direct sunlight or strong UV sources.

Representative Synthesis Protocol

α-Naphthyl palmitate is typically synthesized via the esterification of α-naphthol with a derivative of palmitic acid. The following protocol describes a general laboratory-scale synthesis.

Principle: The reaction involves the formation of an ester bond between the hydroxyl group of α-naphthol and the acyl group of palmitoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Caption: Generalized workflow for the synthesis of α-naphthyl palmitate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve α-naphthol (1 equivalent) and pyridine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of palmitoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred α-naphthol solution over 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure α-naphthyl palmitate.

-

Verification: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Research: The Esterase/Lipase Activity Assay

The primary application of α-naphthyl palmitate is in the colorimetric determination of esterase and lipase activity. This assay is robust, widely used, and adaptable for both spectrophotometric quantification and in-gel visualization.

Principle of the Assay: The assay is a two-step process. First, the enzyme hydrolyzes α-naphthyl palmitate into α-naphthol and palmitic acid. Second, the liberated α-naphthol immediately couples with a diazonium salt, such as Fast Blue B or Fast Blue RR, to form a stable, colored azo dye. The intensity of the color, which can be measured by a spectrophotometer, is directly proportional to the amount of α-naphthol produced and thus to the enzymatic activity.[1][2]

Caption: Two-step reaction mechanism for the detection of esterase activity.

Protocol for Spectrophotometric Quantification

This protocol provides a quantitative measure of enzyme activity in a solution, such as a cell lysate or a purified enzyme preparation.

Materials:

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

α-Naphthyl Palmitate Stock Solution (e.g., 10 mM in a minimal volume of a suitable organic solvent like DMSO or ethanol)

-

Fast Blue RR Salt Solution (Prepare fresh, e.g., 10 mg/mL in deionized water)

-

Enzyme sample (lysate, purified protein, etc.)

-

Spectrophotometer and cuvettes/microplate reader

Step-by-Step Methodology:

-

Prepare Working Substrate Solution: Dilute the α-Naphthyl Palmitate Stock Solution in the phosphate buffer to the desired final working concentration (e.g., 1 mM). Vortex thoroughly to ensure dispersion. Causality Note: The final concentration of organic solvent should be kept low (typically <1-2%) to avoid inhibiting enzyme activity.

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the enzyme sample with the phosphate buffer to a final volume of, for example, 900 µL. Prepare a blank control by substituting the enzyme sample with buffer.

-

Pre-incubation: Equilibrate the reaction tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 100 µL of the pre-warmed Working Substrate Solution to each tube, including the blank. Mix gently and start a timer.

-

Incubation: Incubate for a predetermined time (e.g., 15-60 minutes). Trustworthiness Note: The incubation time must be within the linear range of the reaction. This should be determined empirically by running a time-course experiment to ensure the product formation is linear with time.

-

Stop Reaction & Develop Color: Stop the enzymatic reaction and initiate color development by adding 50 µL of the Fast Blue RR Salt solution.

-

Color Incubation: Allow the color to develop for 10-15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance of the resulting diazo dye complex at its maximum absorbance wavelength (typically around 510 nm for Fast Blue RR).[2]

-

Calculation: Subtract the absorbance of the blank from the sample absorbance. Calculate the enzyme activity using the molar extinction coefficient of the specific azo dye formed.

Protocol for In-Gel Activity Staining (Zymography)

This protocol is used to visualize the activity of esterases after separation by native polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Native PAGE gel post-electrophoresis

-

Phosphate Buffer (0.1 M, pH 7.0)

-

α-Naphthyl Palmitate solution (e.g., 10 mg dissolved in 1 mL acetone)

-

Fast Blue B Salt

Step-by-Step Methodology:

-

Gel Wash: After electrophoresis, gently rinse the gel with deionized water twice for 5 minutes each to remove electrophoresis buffer components that might interfere with the assay.

-

Equilibration: Equilibrate the gel in 100 mL of 0.1 M phosphate buffer (pH 7.0) for 20-30 minutes at room temperature with gentle agitation.

-

Prepare Staining Solution: In a beaker, add the α-Naphthyl Palmitate solution to 100 mL of fresh phosphate buffer. Mix well. Then, add 30-50 mg of Fast Blue B salt and stir until it is completely dissolved. Expertise Note: This solution should be prepared immediately before use as the diazonium salt is unstable in aqueous solution.

-

Staining: Decant the equilibration buffer from the gel and add the staining solution.

-

Incubation: Incubate the gel at room temperature (or 37°C for lower activity enzymes) with gentle shaking. Protect from light.

-

Visualization: Bands of enzyme activity will appear as colored precipitates (typically reddish-brown) against a clear background. The time required for bands to appear can range from minutes to hours depending on the enzyme's activity.

-

Stop Staining: Once the desired band intensity is reached, decant the staining solution and wash the gel extensively with deionized water to stop the reaction and remove excess reagents. The gel can then be photographed or scanned for documentation.

Conclusion

α-Naphthyl palmitate remains an indispensable tool for researchers investigating lipid-modifying enzymes. Its well-defined chemical properties and the robust, adaptable assays it enables allow for the precise characterization of esterase and lipase activity. By understanding the principles of its synthesis, stability, and reaction mechanism, scientists can confidently employ this substrate to generate reliable and reproducible data in fields ranging from fundamental enzymology to high-throughput drug screening.

References

-

Hydrolysis of alpha-naphthyl palmitate by lipase. An active lipase or... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

A rapid spectrophotometric method for the determination of esterase activity - PubMed - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

-

The chemical reactivity of naphthols and their derivatives toward α-cyanocinnamonitriles and ethyl α-cyanocinnamates: A review of synthesis, reactions and applications of naphthopyrano | European Journal of Chemistry. (2013, December 31). Retrieved January 14, 2026, from [Link]

- EP0243125B1 - Method of measuring phenol and alpha-naphthol, and method of measuring the activity of enzymes - Google Patents. (n.d.).

-

How do fats dissolve in organic solvents? : r/askscience - Reddit. (2017, August 17). Retrieved January 14, 2026, from [Link]

-

The chemical reactivity of naphthols and their derivatives toward α-cyanocinnamonitriles and ethyl α-cyanocinnamates: A review of synthesis, reactions and applications of naphthopyrano - Scite.ai. (n.d.). Retrieved January 14, 2026, from [Link]

-

Solubility data of fatty acids in organic solvents [g/L] - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters - ResearchGate. (2026, August 6). Retrieved January 14, 2026, from [Link]

-

Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane | Journal of Chemical & Engineering Data. (n.d.). Retrieved January 14, 2026, from [Link]

-

esterase staining: alpha-napthyl acetate protocol - Neuromuscular Home Page. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

alpha-Naphthol test - Oxford Reference. (n.d.). Retrieved January 14, 2026, from [Link]

-

Method of measuring phenol and alpha-naphthol, and method of measuring the activity of enzymes - European Patent Office - EP 024 - Googleapis.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).

-

Design and Synthesis of Naphthol Derivative. (n.d.). Retrieved January 14, 2026, from [Link]

-

A simple activity staining protocol for lipases and esterases - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

A simple activity staining protocol for lipases and esterases - ResearchGate. (2026, August 10). Retrieved January 14, 2026, from [Link]

-

alpha-Naphthyl butyrate | C14H14O2 | CID 76571 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC - PubMed Central. (2021, November 24). Retrieved January 14, 2026, from [Link]

-

biomolecules chapter 9 - NCERT. (n.d.). Retrieved January 14, 2026, from [Link]

-

Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity - Oriental Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Vitamin A palmitate and α-lipoic acid stability in o/w emulsions for cosmetic application. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of the hydrolysis kinetics of alpha-naphthyl acetate in micellar systems and the effect of HPMC (catalyst present) - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. (2026, August 6). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 15806-43-6 [amp.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin A palmitate and α-lipoic acid stability in o/w emulsions for cosmetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to α-Naphthyl Palmitate for Researchers and Drug Development Professionals

Abstract

α-Naphthyl palmitate stands as a cornerstone substrate in the fields of enzymology and histochemistry. Its unique properties allow for the precise localization and quantification of esterase and lipase activities, which are implicated in a vast array of physiological and pathological processes. This guide provides a comprehensive overview of α-naphthyl palmitate, from its fundamental chemical properties to its advanced applications in research and diagnostics. We will delve into the mechanistic principles behind its use, provide detailed, field-proven protocols for its application, and explore the broader biological context of its constituent fatty acid, palmitate. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical biochemical tool.

PART 1: Core Chemical Identity and Properties

α-Naphthyl palmitate, systematically named naphthalen-1-yl hexadecanoate, is a synthetic ester formed from α-naphthol and palmitic acid.[1][2] Its primary utility in a laboratory setting is as a chromogenic substrate for detecting the activity of various hydrolytic enzymes, most notably non-specific esterases and lipases.[2][3]

While the CAS number is consistently cited as 15806-43-6 , it is worth noting that some suppliers may list alternative numbers; however, 15806-43-6 is the most widely recognized identifier.[1][2][4][5]

Table 1: Physicochemical Properties of α-Naphthyl Palmitate

| Property | Value | Source(s) |

| CAS Number | 15806-43-6 | [2][3][5] |

| Molecular Formula | C₂₆H₃₈O₂ | [1][2] |

| Molecular Weight | 382.58 g/mol | [2][3] |

| IUPAC Name | naphthalen-1-yl hexadecanoate | [1] |

| Synonyms | 1-Naphthyl palmitate, Hexadecanoic acid 1-naphthyl ester | [4] |

| Appearance | Crystalline powder (form may vary) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like acetone and ethanol | Inferred from protocol use |

PART 2: The Mechanism of Detection: A Two-Step Process

The utility of α-naphthyl palmitate as a detection reagent is rooted in a straightforward, yet elegant, two-step enzymatic and chemical reaction. Understanding this causality is critical for troubleshooting and optimizing experimental design.

Step 1: Enzymatic Hydrolysis Esterases or lipases present in the sample act upon the α-naphthyl palmitate substrate. The enzyme catalyzes the hydrolysis of the ester bond, cleaving the molecule into its two constituent parts: palmitic acid and α-naphthol.[6]

Step 2: Chromogenic Coupling The α-naphthol released in the first step is an invisible, intermediate product. To visualize the site of enzymatic activity, a diazonium salt, such as Fast Blue B or Fast Garnet GBC, is included in the reaction mixture. This salt rapidly couples with the α-naphthol to form a highly colored, insoluble azo dye precipitate.[7][8] The color of the precipitate can range from dark brown to red-brown, depending on the specific diazonium salt used.[7][9] This precipitate marks the precise location of the enzyme within a cell or tissue section.

Caption: Workflow of enzymatic detection using α-naphthyl palmitate.

PART 3: Field-Proven Experimental Protocols

The following protocols are foundational workflows that can be adapted for specific research needs. The key to trustworthy results lies in the careful preparation of fresh reagents and adherence to incubation times.

Protocol 1: Non-Specific Esterase (NSE) Staining for Hematology and Histology

This method is widely used for identifying monocytes and macrophages in blood smears and tissue sections, as these cells exhibit strong NSE activity.[10] Lymphocytes may also show some activity.[10][11]

A. Reagent Preparation (Self-Validating System):

-

Fixative: Acetone-citrate-formaldehyde solution. Proper fixation is crucial to preserve cell morphology and enzyme activity.

-

Substrate Solution: Dissolve α-naphthyl palmitate in a small volume of acetone or a similar solvent before adding it to a phosphate buffer (pH ~7.0-7.6). The solution should be freshly prepared.

-

Diazonium Salt Solution: Prepare a fresh solution of Fast Blue BB salt or Fast Garnet GBC salt in distilled water immediately before use.[7] Diazonium salts are unstable in solution.

-

Incubation Medium: Just prior to staining, combine the substrate solution and the diazonium salt solution. A fresh, clear, golden-yellow working solution is indicative of proper preparation; a brown or precipitated solution has degraded and must be discarded.[7]

-

Counterstain: Mayer's Hematoxylin is commonly used to stain cell nuclei for morphological context.[7]

-

(Optional) Inhibitor Solution: A sodium fluoride (NaF) solution can be added to a parallel incubation medium. NaF inhibits the esterase found in monocytes, serving as a critical validation control.[7][10]

B. Step-by-Step Staining Procedure:

-

Fixation: Fix air-dried blood/bone marrow smears or cryostat tissue sections for 1-3 minutes. Rinse gently with distilled water and allow to dry.[7]

-

Incubation: Cover the specimen with the freshly prepared incubation medium. Incubate at 37°C for 45-60 minutes in a humid chamber to prevent drying.[7]

-

Rinsing: Gently rinse the slides with running tap water for several minutes.[9]

-

Counterstaining: Apply Mayer's Hematoxylin for 1-3 minutes. Rinse again with water.[7]

-

Dehydration & Mounting: Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100%) and clear with xylene. Mount with a permanent mounting medium.[9]

C. Interpretation of Results:

-

Positive Staining: Sites of esterase activity will show a distinct dark brown or reddish-brown granular precipitate.[9]

-

Monocyte Identification: Strong, diffuse cytoplasmic staining that is absent in the NaF-inhibited slide.

-

T-Lymphocytes: May show a localized, dot-like pattern of positivity.[11]

-

Granulocytes: Typically show negative or very weak activity.[10]

Protocol 2: Spectrophotometric Quantification of Lipase Activity

This assay allows for the quantitative measurement of lipase or esterase activity in solution, such as in purified enzyme preparations or cell lysates. The principle is the same, but the colored product is measured in solution rather than precipitated on a slide.

A. Reagent Preparation:

-

Assay Buffer: A buffer appropriate for the specific enzyme being studied (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0).

-

Substrate Stock Solution: Dissolve α-naphthyl palmitate in a water-miscible organic solvent like isopropanol or acetone.

-

Substrate Emulsion: Add the substrate stock solution dropwise to the assay buffer while vortexing. An emulsifier like Triton X-100 or gum arabic may be required to create a stable emulsion, which is critical for reproducible results.[8]

-

Diazonium Salt Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer.

B. Step-by-Step Assay Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the assay buffer and the substrate emulsion. Pre-incubate at the desired assay temperature (e.g., 37°C).

-

Initiation: Add the enzyme sample to the well to initiate the reaction.

-

Color Development: After a defined incubation period (e.g., 15-30 minutes), add the diazonium salt solution to stop the reaction and couple with the released α-naphthol.

-

Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., ~540 nm for the Fast Blue B azo dye).

-

Standard Curve: To quantify the activity, a standard curve should be generated using known concentrations of α-naphthol.

C. Data Analysis:

-

Calculate the rate of reaction based on the change in absorbance over time.

-

Use the α-naphthol standard curve to convert the absorbance values into the concentration of product formed.

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.[8]

PART 4: The Biological Significance of Palmitate

The palmitate moiety of the substrate is not merely an inert scaffold; it is the most common saturated fatty acid in biological systems and the end-product of the primary fatty acid synthesis (FAS) pathway.[12][13][14] For drug development professionals, understanding the context of palmitate is crucial, as its metabolism is deeply intertwined with cellular health and disease.

Palmitic acid, in the form of Palmitoyl-CoA, is a central hub in lipid metabolism. It can be elongated to form longer-chain fatty acids, desaturated to create unsaturated fatty acids, or esterified with glycerol to form triglycerides for energy storage and phospholipids for membrane construction.[14][15] Dysregulation of palmitate metabolism is linked to numerous pathologies, and its derivatives have been shown to possess anti-inflammatory and anti-tumor properties.[13][16]

Caption: Central role of Palmitoyl-CoA in fatty acid metabolism.

PART 5: Safety and Handling

As a laboratory chemical, α-naphthyl palmitate and its associated reagents require careful handling.

Table 2: Summary of Safety Recommendations

| Reagent | Hazard | Handling Precautions | Source(s) |

| α-Naphthyl Palmitate | Potential dust hazard. | Avoid dust formation. Use in a well-ventilated area. Wear standard PPE (gloves, safety glasses). | [17][18] |

| α-Naphthol (Hydrolysis Product) | Harmful if swallowed or in contact with skin. Causes serious eye damage. | Handle with care, wearing appropriate PPE. Avoid contact with skin and eyes. | [19] |

| Diazonium Salts (e.g., Fast Blue B) | Can be irritants or sensitizers. | Prepare solutions fresh. Avoid inhalation of powder. Wear gloves and eye protection. | [10] |

| Organic Solvents (Acetone, Xylene) | Flammable, irritants. | Use in a chemical fume hood. Keep away from ignition sources. | [9] |

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[17][18][19]

Conclusion

α-Naphthyl palmitate is more than just a chemical; it is a versatile tool that provides a visual and quantitative window into fundamental enzymatic processes. Its application in histochemistry remains a valuable method for cell identification in diagnostics and research. In biochemical assays, it provides a reliable means to quantify hydrolytic enzyme activity, crucial for enzyme characterization and drug screening. By understanding the core principles of its reaction, adhering to validated protocols, and appreciating the biological context of its components, researchers can effectively leverage α-naphthyl palmitate to achieve robust and insightful scientific results.

References

-

Tetrahedron. 15806-43-6 | Alpha-naphthyl palmitate. [Link]

-

ResearchGate. Hydrolysis of this compound by lipase. [Link]

-

Abbkine. α-Naphthyl Acetate Esterase Stain (α-NAE) (Fast Blue Method). [Link]

-

Washington University School of Medicine. ESTERASE STAINING: ALPHA-NAPTHYL ACETATE PROTOCOL. [Link]

-

Chilosi, M., et al. (1981). Enzyme histochemistry on normal and pathologic paraffin-embedded lymphoid tissues. American Journal of Clinical Pathology, 76(6), 729-36. [Link]

-

Knowles, D. M., et al. (1979). alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytees. American Journal of Pathology, 97(1), 17-41. [Link]

-

Liu, J. C., & Feldman, J. A. (2006). Determination of the hydrolysis kinetics of alpha-naphthyl acetate in micellar systems and the effect of HPMC (catalyst present). Journal of Pharmaceutical Sciences, 95(5), 1136-47. [Link]

-

Andersen, H., & Geyer, G. (1983). Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester. Acta Histochemica, 72(2), 225-31. [Link]

-

Singh, R., et al. (2006). A simple activity staining protocol for lipases and esterases. Current Science, 90(10), 1324-1326. [Link]

-

Li, D., et al. (2000). A possible hydrolysis mechanism of beta-naphthyl acetate catalyzed by antibodies. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 32(2), 113-8. [Link]

-

Carl ROTH. Safety Data Sheet: α-Naphthyl acetate. [Link]

-

PubChem. beta-NAPHTHYL PALMITATE. [Link]

-

ResearchGate. Effects of substrate (p-nitrophenyl palmitate, p-NPP) concentration on the catalytic activity of lipases. [Link]

-

Pearson, B., & Defendi, V. (1957). A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, alpha-naphthyl acetate and naphthol AS acetate. Journal of Histochemistry & Cytochemistry, 5(1), 72-83. [Link]

-

ResearchGate. Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. [Link]

-

Goldlust, K., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments, (117), 54801. [Link]

-

Wikipedia. Fatty acid synthesis. [Link]

-

Frontiers in Pharmacology. Molecular mechanism of palmitic acid and its derivatives in tumor progression. [Link]

-

PubChem. Fatty acyl-CoA biosynthesis. [Link]

-

California State University, Northridge. Fatty Acid Biosynthesis. [Link]

-

Segall, A. I., et al. (2011). Vitamin A palmitate and α-lipoic acid stability in o/w emulsions for cosmetic application. Journal of Cosmetic Science, 62(5), 491-501. [Link]

-

Moof University. (2014). Fatty Acid Synthesis (Part 5 of 12) - Palmitate Synthesis. [Link]

-

Chemistry LibreTexts. Biosynthesis of Fatty Acids. [Link]

-

ResearchGate. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models. [Link]

-

ResearchGate. Synthesis of palmitic acid-based esters and their effect on the pour point of palm oil methyl esters. [Link]

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 15806-43-6 [amp.chemicalbook.com]

- 5. 15806-43-6 | this compound | Tetrahedron [thsci.com]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 10. Leukocyte α-Naphthyl Acetate (Non-Specific Esterase)キット Kit formulated with all liquid reagents. | Sigma-Aldrich [sigmaaldrich.com]

- 11. alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytees. Correlation with immunologic studies of normal tissues, lymphocytic leukemias, non-Hodgkin's lymphomas, Hodgkin's disease, and other lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 14. csun.edu [csun.edu]

- 15. Fatty acyl-CoA biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Alpha-Naphthyl Palmitate

For researchers, scientists, and drug development professionals, the synthesis of specific ester compounds is a foundational technique. Alpha-naphthyl palmitate, a crucial substrate in various enzymatic assays, particularly for lipase and esterase activity, is a prime example.[1] Its synthesis, while seemingly a straightforward esterification, requires a nuanced understanding of reaction mechanisms to ensure high yield and purity. This guide provides an in-depth technical exploration of the primary synthesis pathways for this compound, grounded in scientific principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound (naphthalen-1-yl hexadecanoate) is a synthetic ester formed from alpha-naphthol and palmitic acid.[2] Its primary utility lies in its role as a chromogenic substrate. Enzymatic cleavage of the ester bond by lipases or esterases releases alpha-naphthol.[3] This product can then be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye, allowing for the colorimetric quantification of enzyme activity. Understanding its synthesis is therefore critical for any research involving the screening or characterization of these enzymes.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is fundamentally an esterification reaction. Two predominant pathways are employed, each with distinct advantages and mechanistic considerations: the Fischer-Speier Esterification and the Steglich Esterification. The choice between these methods is often dictated by the scale of the synthesis, the desired purity, and the sensitivity of the starting materials to acidic or basic conditions.

| Synthesis Pathway | Catalyst/Reagent | Typical Conditions | Key Advantages | Key Disadvantages |

| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄, p-TsOH) | High temperature (reflux), often with removal of water | Cost-effective, suitable for large-scale synthesis. | Harsh acidic conditions, equilibrium-limited reaction.[4][5][6] |

| Steglich Esterification | DCC or EDC, with DMAP (catalyst) | Room temperature, aprotic solvent (e.g., DCM) | Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[2][7][8] | Higher cost of reagents, formation of urea byproduct.[7] |

Pathway 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid (palmitic acid) and an alcohol (alpha-naphthol).[6] This equilibrium process is typically driven to completion by using an excess of one reactant or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]

Mechanistic Insight

The reaction mechanism involves several reversible steps:[5]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of palmitic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl group of alpha-naphthol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The resulting protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

Visualizing the Fischer-Speier Esterification

Sources

- 1. gcms.cz [gcms.cz]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of α-Naphthyl Palmitate in Organic Solvents

Introduction

Alpha-naphthyl palmitate (α-Naphthyl palmitate), the ester of α-naphthol and palmitic acid, is a crucial substrate in histochemical and biochemical assays for the detection of esterase activity.[1] Its utility hinges on its enzymatic cleavage, which releases α-naphthol that can then be coupled with a diazonium salt to produce a distinctly colored, insoluble precipitate at the site of enzyme activity. The efficacy of these assays is fundamentally dependent on the solubility of α-naphthyl palmitate in the initial solvent vehicle. A well-formulated substrate solution ensures homogenous delivery and availability for the enzymatic reaction, preventing precipitation artifacts and ensuring accurate localization of esterase activity.

This technical guide provides a comprehensive analysis of the solubility of α-naphthyl palmitate in various organic solvents. It is designed for researchers, scientists, and drug development professionals who utilize this substrate and require a deep understanding of its physicochemical behavior to optimize experimental protocols and ensure reliable, reproducible results. We will explore the theoretical principles governing its solubility, present qualitative and quantitative data, detail a robust protocol for solubility determination, and discuss the practical implications for laboratory work.

Physicochemical Properties & Theoretical Principles of Solubility

To understand the solubility of α-naphthyl palmitate, we must first examine its molecular structure. It is a large, predominantly nonpolar molecule (Molecular Formula: C₂₆H₃₈O₂) with a molecular weight of 382.6 g/mol .[1][2] The structure consists of two key moieties:

-

A long, saturated C16 aliphatic chain from palmitic acid, which is highly lipophilic and nonpolar.

-

A bicyclic aromatic naphthyl group , which is also nonpolar and hydrophobic.

-

An ester linkage (-COO-) , which introduces a small region of polarity.

The overall character of the molecule is overwhelmingly hydrophobic and lipophilic. This is quantitatively supported by its high calculated XLogP3 value of 10.1, indicating a strong preference for nonpolar environments over aqueous ones.[2][3] The molecule has a very small topological polar surface area of 26.3 Ų and no hydrogen bond donor groups, further limiting its ability to interact with polar, protic solvents.[2]

The guiding principle for solubility is "like dissolves like." This means that solutes dissolve best in solvents with similar intermolecular forces. For α-naphthyl palmitate, the dominant intermolecular interactions are van der Waals forces (specifically, London dispersion forces) due to its large, nonpolar structure. Therefore, it is predicted to be most soluble in nonpolar or weakly polar organic solvents that can effectively engage in these types of interactions. Conversely, it is expected to have very poor solubility in highly polar solvents, especially water, as it cannot form the strong hydrogen bonds necessary to overcome the solvent-solvent interactions.[4]

Solubility Profile of α-Naphthyl Palmitate

| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |

| Acetone | Polar Aprotic | Soluble | The ketone group in acetone provides some polarity, but the overall molecule is small enough to solvate the nonpolar regions of α-naphthyl palmitate effectively. |

| Chloroform | Halogenated | Soluble | A nonpolar solvent that readily dissolves lipids and other nonpolar compounds through strong London dispersion forces. |

| Hexane | Nonpolar Aliphatic | Soluble | As a nonpolar hydrocarbon, hexane's intermolecular forces are almost exclusively London dispersion forces, making it an excellent solvent for the lipophilic palmitate chain. |

| Ethanol | Polar Protic | Soluble | While ethanol is polar and can hydrogen bond, its short ethyl chain provides a nonpolar region that can interact with the solute. Solubility may be less than in purely nonpolar solvents. |

| Isopropanol | Polar Protic | Soluble | Similar to ethanol, the larger alkyl group of isopropanol enhances its ability to solvate the nonpolar α-naphthyl palmitate compared to more polar alcohols. |

| Fats & Oils | Nonpolar Lipids | Soluble | Fats and oils are composed of long-chain fatty acid esters, making them structurally very similar to α-naphthyl palmitate, leading to high miscibility. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar α-naphthyl palmitate molecule. |

| Glycerol | Polar Protic | Insoluble | Glycerol is a highly polar polyol with extensive hydrogen bonding, making it a very poor solvent for lipophilic compounds. |

This table is a synthesis of information from multiple sources describing the solubility of structurally similar palmitate esters and related compounds.[5]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise concentrations, such as in drug formulation or quantitative biochemical assays, it is essential to determine the saturation solubility experimentally. The following gravimetric method is a robust and reliable approach.

Objective:

To determine the saturation solubility (in mg/mL) of α-naphthyl palmitate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

α-Naphthyl Palmitate (crystalline)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass sample pans or weighing boats

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of crystalline α-naphthyl palmitate to a glass vial. "Excess" is critical; a good starting point is to add approximately 50-100 mg of solid to 2 mL of the chosen solvent. This ensures that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a minimum of 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a pipette or syringe. It is critical not to disturb the solid at the bottom.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed (tared) glass sample pan. This step removes any remaining microscopic solid particles, ensuring only the dissolved solute is measured.

-

-

Solvent Evaporation and Mass Determination:

-

Place the sample pan in a fume hood or a gentle vacuum oven at a moderate temperature to slowly evaporate the solvent completely. Avoid high heat, which could cause the solute to sublime or decompose.

-

Once the solvent is fully evaporated and a dry residue of α-naphthyl palmitate remains, place the pan in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the pan containing the dry solute on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved α-naphthyl palmitate by subtracting the initial tare weight of the pan from the final weight.

-

Divide the mass of the solute (in mg) by the volume of the aliquot taken (in mL) to determine the solubility.

Solubility (mg/mL) = (Mass of pan + solute) - (Tare mass of pan) / Volume of aliquot

-

Self-Validation and Trustworthiness:

-

Confirm Equilibrium: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant at the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are precise and to calculate a standard deviation.

-

Visual Confirmation: After equilibration, a visible excess of solid should remain at the bottom of the vial, confirming the solution is indeed saturated.[6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Workflow for gravimetric solubility determination.

Molecular Interactions Driving Solubility

This diagram illustrates the relationship between the molecular properties of α-naphthyl palmitate and its solubility in different solvent classes.

Caption: Solute-solvent interactions for α-naphthyl palmitate.

Conclusion and Practical Recommendations

The solubility of α-naphthyl palmitate is governed by its predominantly nonpolar and lipophilic structure. It is readily soluble in nonpolar organic solvents like hexane and chloroform, as well as moderately polar solvents such as acetone and alcohols, but is practically insoluble in highly polar, protic solvents like water. For histochemical applications where an aqueous buffer is the final reaction medium, it is standard practice to first dissolve the α-naphthyl palmitate in a water-miscible organic solvent, like acetone, to create a concentrated stock solution. This stock is then diluted into the aqueous buffer immediately before use, often with vigorous mixing or sonication, to create a fine, metastable suspension of the substrate for the enzyme. Understanding these solubility characteristics is paramount for preparing effective substrate solutions, avoiding precipitation, and achieving accurate, artifact-free results in enzymatic assays.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

IARC Publications. (n.d.). Chemical and physic characteristics. Retrieved from IARC Publications. [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Retrieved from Quora. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Course Hero. [Link]

-

PubChem. (n.d.). beta-NAPHTHYL PALMITATE. Retrieved from PubChem. [Link]

-

FooDB. (2015). Showing Compound palmitate (FDB031084). Retrieved from FooDB. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. beta-NAPHTHYL PALMITATE | C26H38O2 | CID 13188830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound palmitate (FDB031084) - FooDB [foodb.ca]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. quora.com [quora.com]

The Core Mechanism of Alpha-Naphthyl Palmitate in Non-Specific Esterase Detection: An In-Depth Technical Guide

This guide provides a detailed exploration of the mechanism of action of alpha-naphthyl palmitate as a substrate for the detection of non-specific esterase activity. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles, offers practical insights into experimental design, and presents detailed protocols for the successful application of this technique.

Introduction: The Significance of Non-Specific Esterase Activity

Non-specific esterases (NSEs) are a group of enzymes that catalyze the hydrolysis of various ester bonds.[1] Their activity is a hallmark of certain cell lineages, most notably monocytes and macrophages, making NSE a crucial cytochemical marker in hematology and immunology.[2][3] The detection of NSE activity is instrumental in the differential diagnosis of leukemias, particularly in distinguishing acute monocytic leukemia from other myeloid and lymphoid neoplasms.[4][5] this compound, a long-chain fatty acid ester of alpha-naphthol, serves as a chromogenic substrate for the histochemical localization of NSE activity.

The Two-Step Reaction Cascade: From Substrate to Signal

The detection of non-specific esterase activity using this compound is a two-step process: enzymatic hydrolysis followed by a chromogenic coupling reaction.

Step 1: Enzymatic Hydrolysis of this compound

The core of the detection method lies in the enzymatic cleavage of the ester bond in this compound by non-specific esterases present in the target cells. This reaction yields two products: alpha-naphthol and palmitic acid.[6]

The long palmitate chain of the substrate influences its physicochemical properties, particularly its low solubility in aqueous solutions. This necessitates the use of an organic solvent, such as acetone or a mixture of solvents, to prepare the substrate solution for staining procedures.[5][7][8] The choice of solvent and the concentration of the substrate are critical parameters that must be optimized to ensure adequate substrate availability for the enzyme without causing cellular damage or artifacts.

Caption: Enzymatic cleavage of this compound.

Step 2: Azo-Coupling Reaction for Visualization

The alpha-naphthol produced in the first step is a colorless compound. To visualize the sites of enzymatic activity, a simultaneous capture reaction is employed. This involves the coupling of alpha-naphthol with a diazonium salt, such as Fast Blue BB salt or Fast Garnet GBC salt, which is included in the incubation medium.[5][9] This azo-coupling reaction results in the formation of a highly colored, insoluble azo dye at the location of the enzyme.[10][11] The color of the resulting precipitate can range from reddish-brown to black, depending on the specific diazonium salt used.[5][12]

Caption: Formation of the colored precipitate.

The chemical structure of the resulting azo dye is characterized by the -N=N- group connecting the naphthol and the aromatic ring of the diazonium salt. The extensive conjugated system of the final molecule is responsible for its intense color.

Enzyme Kinetics and Substrate Specificity: The Impact of the Palmitate Chain

While alpha-naphthyl acetate is a more commonly used substrate for NSE activity due to its higher solubility in aqueous buffers, the use of this compound offers insights into the substrate specificity of different esterase isozymes.[4][13] Lipases, for instance, may show a preference for longer-chain fatty acid esters like palmitate.[6]

The longer, more lipophilic palmitate chain of this compound is expected to influence the kinetic parameters (Km and Vmax) of the enzymatic reaction compared to the shorter acetate ester. While specific comparative kinetic data for this compound is limited in the literature, it is reasonable to hypothesize that the Km may be higher due to potential steric hindrance and lower solubility, and the Vmax may be lower, reflecting a slower rate of hydrolysis.

Experimental Protocol: A Self-Validating System

The following protocol for the cytochemical staining of non-specific esterase activity using this compound is designed to be a self-validating system, incorporating a crucial control for specificity.

Reagents and Preparation

| Reagent | Preparation | Storage |

| Fixative | Acetone, 30% Citrate, 37% Formaldehyde Solution | Room Temperature |

| Phosphate Buffer | 0.1 M, pH 7.6 | 4°C |

| Substrate Solution | Dissolve 10 mg of this compound in 0.5 mL of acetone. | Prepare fresh |

| Diazonium Salt Solution | Dissolve 10 mg of Fast Blue BB salt in 10 mL of Phosphate Buffer. | Prepare fresh |

| Incubation Medium | Add the substrate solution dropwise to the diazonium salt solution while vortexing. Filter before use. | Use immediately |

| Sodium Fluoride (NaF) Solution | 4% in distilled water | Room Temperature |

| Counterstain | Hematoxylin solution | Room Temperature |

Staining Procedure

-

Fixation: Fix air-dried blood or bone marrow smears in the fixative solution for 30 seconds.

-

Rinsing: Gently rinse the slides with deionized water.

-

Incubation: Incubate the slides in the freshly prepared incubation medium at 37°C for 30-60 minutes in a light-protected chamber.

-

Fluoride Inhibition (Control): For a parallel set of slides, add 1 drop of 4% sodium fluoride solution to the incubation medium. This will inhibit the esterase activity specific to monocytic cells.[13]

-

Rinsing: Rinse the slides thoroughly with deionized water.

-

Counterstaining: Counterstain the slides with hematoxylin for 1-2 minutes to visualize the cell nuclei.

-

Mounting: Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a coverslip using a synthetic mounting medium.[11]

Interpretation of Results

-

Positive Reaction: Sites of non-specific esterase activity will appear as distinct, colored (e.g., black or reddish-brown) granular deposits in the cytoplasm.[2]

-

Negative Reaction: Cells lacking non-specific esterase activity will not show any colored precipitate.

-

Fluoride Inhibition: A significant reduction or complete absence of staining in the presence of sodium fluoride is characteristic of monocytic esterase activity.[9]

Data Presentation and Quantitative Analysis

While histochemical staining is primarily qualitative, semi-quantitative analysis can be performed by scoring the intensity and distribution of the staining. For more rigorous quantitative data, spectrophotometric assays can be adapted.[14][15][16] This involves lysing the cells and measuring the rate of alpha-naphthol production in the presence of a chromogenic agent in a microplate reader.

| Parameter | Typical Value/Condition |

| Optimal pH | 7.0 - 8.4[13] |

| Optimal Temperature | 37°C[6] |

| Inhibitor | Sodium Fluoride (non-competitive)[14] |

| Substrate Solvent | Acetone[5] |

Logical Workflow for Troubleshooting

The insolubility of this compound is a primary source of potential issues. The following workflow can aid in troubleshooting.

Caption: A logical workflow for troubleshooting common staining issues.

Conclusion

The this compound method provides a robust and specific means of identifying non-specific esterase activity, particularly in cells of the monocytic lineage. A thorough understanding of the underlying two-step chemical reaction, the influence of the substrate's chemical properties, and the implementation of appropriate controls are paramount for obtaining reliable and reproducible results. This guide serves as a comprehensive resource for researchers and clinicians seeking to effectively employ this valuable cytochemical technique.

References

-

Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Basrah Journal of Research Sciences. [Link]

-

Esterase staining: alpha-napthyl acetate protocol. (2011). Washington University School of Medicine. [Link]

-

The Synthesis of Azo Dyes. University of Toronto. [Link]

-

Crocker, J., Jones, E. L., & Curran, R. C. (1982). A quantitative study of alpha-naphthyl acetate esterase-positive cells in Hodgkin's disease. Journal of Clinical Pathology, 35(12), 1301–1306. [Link]

-

Savalas, L. R. T., et al. (2021). Hydrolysis of this compound by lipase. ResearchGate. [Link]

-

Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). ResearchGate. [Link]

-

Does anyone have a good protocol for nonspecific esterase staining? (2014). ResearchGate. [Link]

-

Yourassowsky, K., & van der Planken, M. (1981). Differences in nonspecific esterase from normal and leukemic monocytes. Blood, 58(5), 955-961. [Link]

-

Strober, W. (2001). Wright-Giemsa and nonspecific esterase staining of cells. Current Protocols in Cytometry, Appendix 3, Appendix 3D. [Link]

-

Fischer, R., & Schmalzl, F. (1964). [On the inhibition of esterase activity in blood monocytes by sodium fluoride]. Klinische Wochenschrift, 42, 751. [Link]

-

Scott, C. S., et al. (1991). Inhibitor studies of purified haemopoietic (myeloid) cell esterases. Evidence for the existence of distinct enzyme species. Journal of Clinical Pathology, 44(3), 237–241. [Link]

-

Non-Specific Esterase Staining Procedure. Scribd. [Link]

-

Structures of compounds used to evaluate esterase activity profiles. ResearchGate. [Link]

-

Crocker, J., Jones, E. L., & Curran, R. C. (1982). A quantitative study of alpha-naphthyl acetate esterase-positive cells in non-Hodgkin's lymphomas and reactive lymph nodes. Journal of Clinical Pathology, 35(10), 1066–1068. [Link]

-

A Quantitative Study of Alpha-Naphthyl Acetate Esterase-Positive Cells in Hodgkin's Disease. (1982). PubMed. [Link]

-

Esterase staining: alpha-napthyl acetate protocol. Washington University in St. Louis. [Link]

-

Principles of Immunohistochemistry. (2016). Oncohema Key. [Link]

-

[Cytochemical staining methods of alpha-naphthyl acetate esterase in lymphocytic leukemia]. (1984). Zhonghua Zhong Liu Za Zhi, 6(1), 19-22. [Link]

-

Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus. (2024). PubMed. [Link]

-

α-Naphthyl Acetate Esterase Stain (α-NAE) (Fast Blue Method). Baso. [Link]

- Process to make alpha naphthol soluble in water. (1939).

-

The Solubility of Sodium Palmitate in Organic Liquids. ResearchGate. [Link]

Sources

- 1. [Cytochemical staining methods of alpha-naphthyl acetate esterase in lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]